molecular formula C24H29N3O5 B11288677 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11288677
M. Wt: 439.5 g/mol
InChI Key: JDZHDBDCMSTKDK-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone core, substituted with methoxyphenyl and propoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxyphenyl and propoxyphenyl groups can be done via nucleophilic substitution reactions using corresponding halides or sulfonates.

    Acetylation: The final step involves acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the imidazolidinone core can produce imidazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar aromatic substitution pattern but different core structure.

    2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but lacks the imidazolidinone core.

Uniqueness

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C24H29N3O5/c1-5-14-32-20-10-6-17(7-11-20)25-22(28)15-21-23(29)27(24(30)26(21)16(2)3)18-8-12-19(31-4)13-9-18/h6-13,16,21H,5,14-15H2,1-4H3,(H,25,28)

InChI Key

JDZHDBDCMSTKDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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